molecular formula C14H19NO2 B7842555 (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone

(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B7842555
M. Wt: 233.31 g/mol
InChI Key: KTCZUHPULIZYJG-UHFFFAOYSA-N
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Description

(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a methanone group attached to a m-tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Attachment of the m-Tolyl Methanone Group: The final step involves the acylation of the piperidine ring with m-tolyl methanone using a reagent such as m-tolyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of (4-(carboxymethyl)piperidin-1-yl)(m-tolyl)methanone.

    Reduction: Formation of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methanone groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    (4-(hydroxymethyl)piperidin-1-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of m-tolyl.

    (4-(hydroxymethyl)piperidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of m-tolyl.

Uniqueness: (4-(hydroxymethyl)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific positioning of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-2-4-13(9-11)14(17)15-7-5-12(10-16)6-8-15/h2-4,9,12,16H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCZUHPULIZYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 12.76 g (0.23 mol) of potassium hydroxide in 75 ml of ethanol and 75 ml of water is added to a solution of 80 g (0.23 mol) of [1-(3-methylbenzoyl)-4-piperidyl]methyl 3-methylbenzoate in 400 ml of ethanol. The mixture is stirred at 20° C. for 3 h, the solvent evaporated off under reduced pressure and the aqueous phase extracted with ethyl acetate. The organic phase is washed with water and then with saturated aqueous sodium chloride solution, and dried over magnesium sulphate. The solvent is evaporated off under reduced pressure and 53 g of alcohol are obtained, this being used without further treatment in the following stage.
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
[1-(3-methylbenzoyl)-4-piperidyl]methyl 3-methylbenzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 12.76 g (0.23 mol) of potassium hydroxide in 75 ml of ethanol and 75 ml of water is added to a solution of 80 g (0.23 mol) of {1-[(3-methylphenyl)carbonyl]-4-piperidyl}methyl 3-methylbenzoate in 400 ml of ethanol. The mixture is stirred at 20° C. for 3 h, the ethanol is evaporated off under reduced pressure and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water and then with saturated aqueous sodium chloride solution and dried over magnesium sulphate. The solvent is evaporated off under reduced pressure, and 53 g of alcohol are obtained, this alcohol being used without further treatment in the next stage.
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
{1-[(3-methylphenyl)carbonyl]-4-piperidyl}methyl 3-methylbenzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 12.76 g (0.23 mole) of potassium hydroxide in 75 ml of ethanol and 75 ml of water is added to a solution of 80 g (0.23 mole) of [1-(3-methylbenzoyl)-4-piperidinyl]methyl 3-methylbenzoate in 400 ml of ethanol. The mixture is stirred at 20° C. for 3h, the solvent evaporated under reduced pressure and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water then with a saturated aqueous solution of sodium chloride, and dried over magnesium sulphate. The solvent is evaporated under reduced pressure and 53 g of an alcohol are obtained, which is used just as it is in the next stage.
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
[1-(3-methylbenzoyl)-4-piperidinyl]methyl 3-methylbenzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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